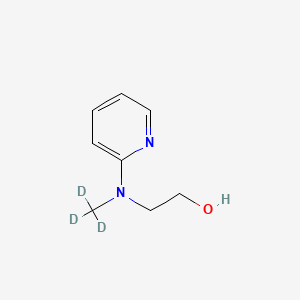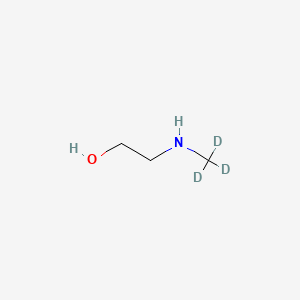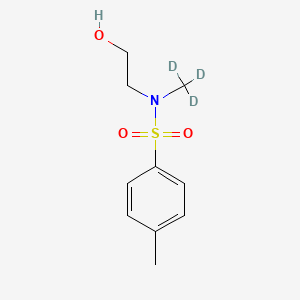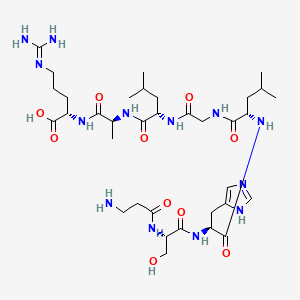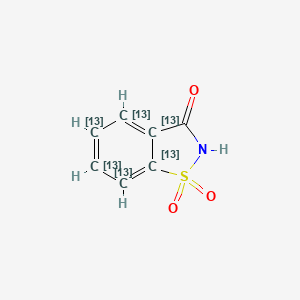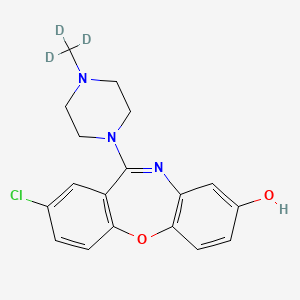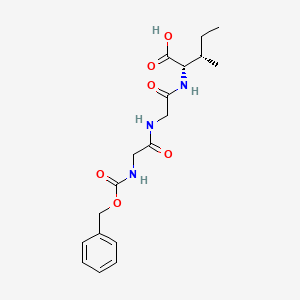
Z-Gly-Gly-Ile-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Z-Gly-Gly-Ile-OH” is a compound that is used for research and development purposes . It is not intended for medicinal, household, or other uses . The compound is also known as N-benzyloxycarbonylglycine and is widely used in solution phase peptide synthesis .
Synthesis Analysis
Z-Gly-OH, also known as N-benzyloxycarbonylglycine, is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . It can also be used to synthesize glycine N-substituted amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride .
Molecular Structure Analysis
The molecular formula of “Z-Gly-Gly-Ile-OH” is C18H25N3O6 . The molecular weight of the compound is 379.41 .
Chemical Reactions Analysis
Z-Gly-OH is used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds .
Physical And Chemical Properties Analysis
The compound “Z-Gly-Gly-Ile-OH” is a powder . It has a density of 1.236g/cm3 . The boiling point of the compound is 711.4ºC at 760 mmHg . The compound does not have a listed melting point .
科学的研究の応用
Enzyme Stability : English and Stammer (1978) synthesized peptides including Z-Gly-Gly-Phe-Phe-Ala · OH and found that the saturated compound was rapidly hydrolyzed by enzymes like chymotrypsin and thermolysin, whereas the dehydropeptide variant was unhydrolyzed, introducing a new method of peptide stabilization against enzymolysis (English & Stammer, 1978).
IR Spectroscopy : Chakraborty et al. (2012) investigated three-residue peptides capped with benzyloxycarbonyl (Z-) group, like Z-Pro-Leu-Gly–OH, using infrared spectroscopy. This study provided insights into different hydrogen-bonding networks in peptides and their structural characterization (Chakraborty et al., 2012).
Cytokine and Immunoglobulin Expression : Jarosz et al. (2017) examined the effect of inorganic and organic forms of zinc glycine chelate on cytokine and immunoglobulin expression in chicken intestinal tissue. This research is significant for understanding the dietary impact on immune responses in poultry (Jarosz et al., 2017).
CNT Surface Modification : Gorshkova, Gorshkov, and Pavelyev (2021) presented a method for producing amino groups on the CNT surface using Z-Gly-OH, offering advantages in functionalization and reaction simplicity (Gorshkova, Gorshkov, & Pavelyev, 2021).
Antiviral Effects of Oligopeptides : Inocencio et al. (2004) studied the antiviral effects of oligopeptides, such as carbobenzoxy (Z)-d-Phe-Ile-Gly, finding that certain peptides significantly inhibited viruses, providing insights into potential antiviral therapies (Inocencio et al., 2004).
Fluorogenic TGase 2 Acyl Donor Synthesis : Wodtke, Pietsch, and Löser (2020) reported the synthesis of a dipeptidic fluorogenic transglutaminase substrate, Z-Glu(HMC)-Gly-OH, which is relevant for inhibitor and amine substrate characterization in enzymology (Wodtke, Pietsch, & Löser, 2020).
Nutrient Digestibility in Pigs : Oliveira et al. (2014) explored the effects of crude glycerin (Gly) added to pig diets on various factors, including nutrient digestibility and intestinal cytokine expression. This research contributes to animal nutrition and health studies (Oliveira et al., 2014).
MMP-2 Reaction Mechanism : Díaz and Suárez (2008) investigated the reaction mechanism of MMP-2, a metalloproteinase, using computational methods on peptides like Ace-Gly approximately Ile-Nme, providing insights into the enzymatic action of MMP-2 (Díaz & Suárez, 2008).
Safety And Hazards
When handling “Z-Gly-Gly-Ile-OH”, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
特性
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-3-12(2)16(17(24)25)21-15(23)10-19-14(22)9-20-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t12-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIFMGIEEFWNFK-LRDDRELGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Ile-OH | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

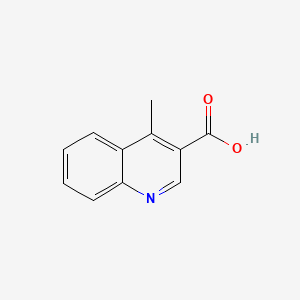
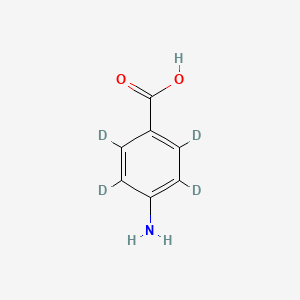
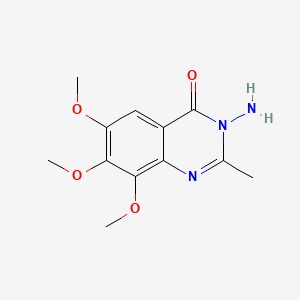
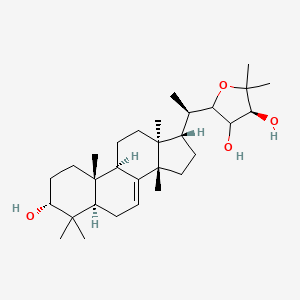
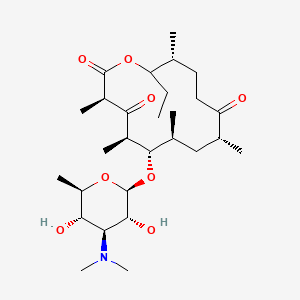
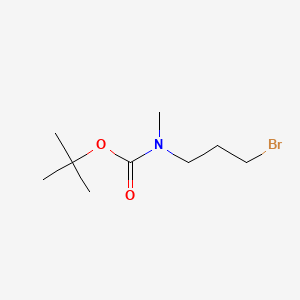
![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
